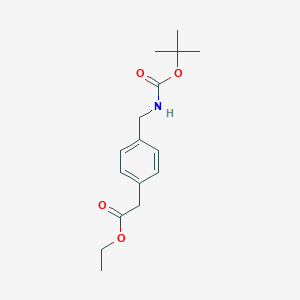

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate

Overview

Description

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate: is a chemical compound with the molecular formula C16H23NO4. It is used in various scientific research applications due to its unique properties. This compound is often utilized in organic synthesis, drug development, and material science exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate typically involves the reaction of tert-butyl carbamate with 4-((ethoxycarbonyl)methyl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium hydride or triethylamine in organic solvents like dichloromethane.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Medicine: It is explored for potential therapeutic applications, including drug development and delivery systems.

Industry: The compound is utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl carbamate: A simpler compound with similar protective group properties.

Ethyl 4-aminobenzoate: Shares structural similarities but differs in functional groups.

Benzyl carbamate: Another related compound with different substituents.

Uniqueness: Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate is unique due to its combination of tert-butyl and ethoxycarbonyl groups, which provide specific reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups .

Biological Activity

Tert-butyl 4-((ethoxycarbonyl)methyl)benzylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following details:

- Molecular Formula : C15H21NO3

- Molecular Weight : 263.34 g/mol

- CAS Number : 111560-48-6

- IUPAC Name : this compound

The biological activity of this compound is thought to involve interactions with various biomolecules, particularly enzymes and receptors. The compound may act as an inhibitor or modulator in biochemical pathways, although specific targets remain to be fully elucidated.

Biological Activities

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. In vitro assays have shown effective inhibition against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Research has indicated that this compound may possess anticancer activity. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism and efficacy.

- Neuroprotective Effects : Similar compounds in the carbamate class have demonstrated neuroprotective properties. Studies suggest that modifications to the carbamate structure can influence neuroprotection, indicating a need for further exploration of this compound's potential in neurodegenerative disease models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For example:

- Alkyl Chain Length : Variations in the alkyl chain length and branching can significantly affect binding affinity and biological efficacy.

- Functional Groups : The presence of electron-withdrawing or donating groups can alter the compound's reactivity and biological interactions.

Case Study 1: Antimicrobial Screening

A study screened several derivatives of carbamates, including this compound, for antimicrobial activity against common pathogens. The results indicated a notable reduction in bacterial growth at specific concentrations, supporting the compound's potential as an antimicrobial agent.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Case Study 2: Anticancer Activity

In a series of assays evaluating cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 10 |

Properties

IUPAC Name |

ethyl 2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-5-20-14(18)10-12-6-8-13(9-7-12)11-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSJKCHZJFRHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599524 | |

| Record name | Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113520-37-9 | |

| Record name | Ethyl 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113520-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.